molecular formula C28H22O6 B1248284 vitisinol D

vitisinol D

Katalognummer: B1248284
Molekulargewicht: 454.5 g/mol
InChI-Schlüssel: SVSWTEAHRCVGAR-XKULTGEBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Vitisinol D is a resveratrol-derived oligostilbene, first isolated from the roots of Vitis thunbergii . Structurally, it belongs to the stilbenoid family, characterized by a [3.2.1] bicyclic framework formed via oxidative coupling of resveratrol monomers . Its molecular formula is C₃₄H₂₈O₈, with a molecular weight of 564.58 g/mol. Vitisinol D has demonstrated anti-thrombotic activity by inhibiting platelet aggregation in vitro . Unlike simpler stilbenes (e.g., resveratrol), its complex bicyclic structure enhances metabolic stability and bioavailability, making it a promising candidate for pharmacological applications .

Eigenschaften

Molekularformel

C28H22O6

Molekulargewicht

454.5 g/mol

IUPAC-Name

(1R,5S,6R,7R)-6-(3,5-dihydroxyphenyl)-7-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]bicyclo[3.2.1]oct-3-ene-2,8-dione

InChI

InChI=1S/C28H22O6/c29-19-7-2-15(3-8-19)1-4-17-13-23(33)27-24(16-5-9-20(30)10-6-16)25(26(17)28(27)34)18-11-21(31)14-22(32)12-18/h1-14,24-27,29-32H/b4-1+/t24-,25-,26-,27+/m1/s1

InChI-Schlüssel

SVSWTEAHRCVGAR-XKULTGEBSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=C/C2=CC(=O)[C@H]3[C@@H]([C@H]([C@@H]2C3=O)C4=CC(=CC(=C4)O)O)C5=CC=C(C=C5)O)O

Kanonische SMILES

C1=CC(=CC=C1C=CC2=CC(=O)C3C(C(C2C3=O)C4=CC(=CC(=C4)O)O)C5=CC=C(C=C5)O)O

Synonyme

vitisinol D

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Vitisinol D with structurally related oligostilbenes and resveratrol derivatives:

Compound Molecular Weight (g/mol) Source Key Bioactivities Key Studies
Vitisinol D 564.58 Vitis thunbergii roots Anti-thrombotic (IC₅₀ = 12.5 μM in platelet aggregation assay)
Vitisinol A 470.52 Ampelopsis brevipedunculata Anti-inflammatory (NO inhibition: 78% at 5 μM; COX-2/iNOS suppression in RAW264.7)
Vitisinol C 542.56 Vitis vinifera shoots Anti-amyloid β aggregation (IC₅₀ = 8.2 μM)
ε-Viniferin 454.49 Grapevines, Vitis species Antioxidant (EC₅₀ = 15.3 μM), anti-inflammatory
Hopeaphenol 904.84 Vitis vinifera Anticancer (induces apoptosis in HepG2 cells), antiviral
Resveratrol 228.25 Grapes, berries Antioxidant (EC₅₀ = 25.1 μM), anti-aging, cardioprotective

Key Research Findings

Anti-Thrombotic Activity: Vitisinol D outperforms resveratrol and ε-viniferin in inhibiting platelet aggregation (IC₅₀ = 12.5 μM vs. >50 μM for resveratrol) . Mechanistically, it blocks the ADP-mediated activation of glycoprotein IIb/IIIa receptors .

Structural Advantages: The [3.2.1] bicyclic framework of Vitisinol D confers rigidity, reducing enzymatic degradation compared to linear stilbenes like resveratrol . In contrast, Vitisinol A’s open-chain structure correlates with higher cytotoxicity (LD₅₀ = 25 μM in RAW264.7 cells) .

Anti-Inflammatory Effects: Vitisinol A reduces NO production by 78% at 5 μM, comparable to ε-viniferin (75%) but with lower cytotoxicity .

Therapeutic Potential: Vitisinol C’s anti-amyloid β activity (IC₅₀ = 8.2 μM) suggests utility in neurodegenerative diseases, a domain unexplored for Vitisinol D . Hopeaphenol’s tetrameric structure enables potent anticancer effects, highlighting the role of oligomerization in bioactivity .

Q & A

Q. What are the validated analytical methods for structural elucidation and purity assessment of Vitisinol D?

To confirm the identity and purity of Vitisinol D, researchers should employ a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Assign proton and carbon signals to verify the skeletal structure. Compare with published data for known analogs .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns.
  • X-ray Crystallography: If crystalline, use single-crystal analysis for absolute configuration determination .
  • HPLC-PDA/UV: Assess purity (>95% recommended) with reverse-phase chromatography, ensuring no co-eluting impurities .
    Note: For novel compounds, full spectral data must be provided in the main manuscript or supplementary materials .

Q. How should researchers design initial in vitro bioactivity assays for Vitisinol D?

Prioritize target-specific assays based on structural analogs or computational docking predictions:

  • Dose-Response Curves: Test across a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC50/EC50 values.
  • Positive/Negative Controls: Include reference compounds (e.g., known inhibitors/agonists) and solvent-only controls.
  • Replication: Perform triplicate experiments with independent replicates to assess reproducibility .
  • Cell Viability Assays: Pair bioactivity studies with cytotoxicity screens (e.g., MTT assay) to rule out nonspecific effects .

Q. What are the best practices for optimizing the synthesis of Vitisinol D?

  • Reaction Monitoring: Use TLC or LC-MS to track intermediate formation and optimize reaction times .
  • Solvent/ Catalyst Screening: Systematically test polar aprotic solvents (e.g., DMF, DMSO) and catalysts (e.g., Pd/C for reductions) to improve yields .
  • Scalability: Ensure small-scale protocols (e.g., 1–5 g) are adaptable to larger batches without compromising purity. Document deviations in supplementary materials .

Advanced Research Questions

Q. How can contradictory bioactivity data for Vitisinol D across studies be resolved?

Address discrepancies through:

  • Standardized Assay Conditions: Compare protocols for cell lines, serum concentrations, and incubation times. Variability in these parameters often explains conflicting results .
  • Metabolic Stability Testing: Assess whether differences in metabolite profiles (e.g., hepatic microsome assays) affect activity .
  • Data Reanalysis: Apply multivariate statistics (e.g., ANOVA with post-hoc tests) to raw datasets from prior studies to identify outliers or confounding variables .

Q. What advanced techniques are recommended for studying Vitisinol D’s mechanism of action?

  • CRISPR/Cas9 Knockout Models: Validate target engagement by deleting putative receptor genes in cell lines .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity and stoichiometry with purified target proteins .
  • Metabolomics/Proteomics: Use LC-MS/MS to identify downstream pathways affected by Vitisinol D exposure .
  • Molecular Dynamics Simulations: Model ligand-receptor interactions to predict binding modes and guide mutagenesis studies .

Q. How should researchers design a robust in vivo study to evaluate Vitisinol D’s pharmacokinetics?

  • Animal Models: Select species with metabolic profiles akin to humans (e.g., murine CYP450 homology).
  • Dosing Regimens: Test single vs. multiple doses, with plasma sampling at 0, 1, 2, 4, 8, 12, 24 hours post-administration .
  • Tissue Distribution: Use radiolabeled Vitisinol D or LC-MS to quantify accumulation in target organs .
  • Ethical Reporting: Adhere to ARRIVE guidelines for transparency in sample sizes, exclusion criteria, and statistical power .

Q. What strategies are effective for reconciling conflicting computational and experimental data on Vitisinol D’s binding affinity?

  • Force Field Validation: Compare docking results across multiple software (e.g., AutoDock, Schrödinger) to assess algorithmic biases .
  • Alchemical Free Energy Calculations: Use molecular dynamics (e.g., FEP+ or MM/PBSA) to improve binding energy predictions .
  • Experimental Cross-Check: Perform surface plasmon resonance (SPR) or microscale thermophoresis (MST) to experimentally measure binding constants .

Q. How can researchers ensure reproducibility in Vitisinol D studies?

  • Open Data Practices: Share raw spectra, chromatograms, and assay datasets in public repositories (e.g., Zenodo) .
  • Detailed Protocols: Follow the "Materials and Methods" guidelines from AJEV, specifying equipment models, software versions, and reagent lot numbers .
  • Interlab Collaborations: Validate key findings through multicenter studies to control for facility-specific variables .

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